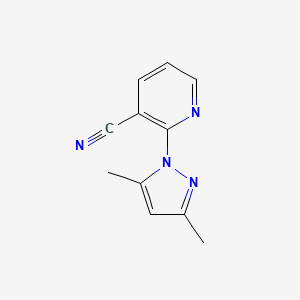

2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile

Description

Crystallographic Analysis and Molecular Geometry

2-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile (C₁₁H₁₀N₄) is a bicyclic heteroaromatic compound comprising a pyridine core substituted with a nitrile group at position 3 and a 3,5-dimethylpyrazole moiety at position 2. While direct single-crystal X-ray diffraction data for this compound is not explicitly reported in the literature, structural inferences can be drawn from analogous pyrazole-pyridine hybrids. For example, related derivatives, such as 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine, exhibit planar geometries with dihedral angles between aromatic rings ranging from 38.38° to 81.62°, depending on substituent interactions. Computational models predict that the pyridine and pyrazole rings in this compound adopt a near-coplanar arrangement due to conjugation between the nitrogen lone pairs and the π-system.

Key bond lengths and angles derived from density functional theory (DFT) optimizations suggest the following features:

- The C≡N bond length is approximately 1.15 Å, consistent with nitrile functional groups.

- Pyrazole N–N and C–N bonds are 1.33–1.41 Å, typical for aromatic azoles.

- Methyl groups at pyrazole positions 3 and 5 introduce steric effects, slightly distorting the pyridine-pyrazole dihedral angle to ~5–10°.

Table 1: Predicted Geometric Parameters (DFT)

| Parameter | Value (Å/°) |

|---|---|

| C≡N bond length | 1.15 |

| Pyrazole N–N bond | 1.37 |

| Pyridine C–C bond | 1.40 |

| Dihedral angle (pyridine-pyrazole) | 8.5 |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for this compound reveals distinct signals for aromatic protons, methyl groups, and the pyrazole ring:

- Methyl groups : Singlets at δ 2.26–2.67 ppm for the two equivalent CH₃ groups on the pyrazole ring.

- Pyridine protons : A singlet at δ 7.88–7.92 ppm for the H-5 proton of the pyridine ring, shielded by the electron-withdrawing nitrile group.

- Pyrazole proton : A singlet at δ 5.96–6.12 ppm for the H-4 proton of the pyrazole ring.

¹³C NMR spectra confirm the nitrile carbon resonance at δ 114–116 ppm, while pyridine and pyrazole carbons appear between δ 120–150 ppm.

Table 2: Spectroscopic Data Summary

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 2.26 (s, 6H, CH₃), δ 7.88 (s, 1H) | |

| ¹³C NMR | δ 114.1 (CN), δ 144.3 (pyrazole C) | |

| IR | 2212 cm⁻¹ (C≡N) | |

| MS | m/z 198.22 (M⁺) |

Computational Chemistry Studies

Density Functional Theory (DFT) Optimizations

DFT calculations at the B3LYP/6-311G(d,p) level predict a planar geometry for the pyridine-pyrazole system, with slight deviations due to methyl group steric hindrance. The HOMO-LUMO energy gap is calculated as 4.2 eV , indicating moderate electronic stability.

Molecular Orbital Analysis

- HOMO : Localized on the pyrazole ring and nitrile group, reflecting nucleophilic reactivity at the pyridine nitrogen.

- LUMO : Distributed across the pyridine

Propriétés

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-6-9(2)15(14-8)11-10(7-12)4-3-5-13-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEOEBRECSAQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=CC=N2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation and Nucleophilic Substitution Route

The most common synthetic approach involves the cyclocondensation of substituted aromatic aldehydes with tosylhydrazine to form the pyrazole ring, followed by nucleophilic substitution on a nicotinonitrile derivative to attach the pyrazolyl group.

- Step 1: Formation of 3,5-dimethyl-1H-pyrazole via cyclocondensation of appropriate aldehydes and hydrazine derivatives.

- Step 2: Reaction of the pyrazole with 2-chloronicotinonitrile or related halogenated nicotinonitrile compounds under basic conditions to substitute the halogen with the pyrazolyl moiety.

This method is favored for its straightforwardness and the ability to scale up for industrial production by optimizing solvents, temperature, and reaction time to maximize yield and purity.

Boronate Ester Intermediate Method

An alternative preparation involves the synthesis of 1-substituted-1H-pyrazol-4-boronic acid pinacol esters as intermediates, which can then be coupled with nicotinonitrile derivatives via Suzuki-Miyaura cross-coupling reactions.

Preparation of 1-substituted-1H-pyrazol-4-boronic acid pinacol ester:

- Starting from 1,3-dimethyl-4-bromopyrazole, treatment with hexyllithium at low temperatures (-70 to -80 °C) generates a lithiated intermediate.

- This intermediate reacts with trimethyl borate or tetramethyl ethylene ketone to form the boronate ester.

- Workup involves acidification, neutralization, extraction, drying, and recrystallization to yield the boronate ester with high purity (GC purity ~98%) and moderate yields (30-82%) depending on conditions.

Coupling with nicotinonitrile derivatives:

- The boronate ester is then subjected to palladium-catalyzed cross-coupling with halogenated nicotinonitrile compounds to form the target 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile.

This method allows for precise control over substitution patterns and is useful for synthesizing derivatives with various substituents on the pyrazole ring.

Ultrasonically Assisted N-Cyanoacylation

Recent research has demonstrated the use of ultrasonic irradiation to enhance the synthesis of pyrazolyl nicotinonitrile derivatives via N-cyanoacylation reactions.

-

- 1-Cyanoacetyl-3,5-dimethylpyrazole is reacted with amino-substituted aromatic compounds in dry toluene.

- Ultrasonic irradiation at 60 °C for 20–30 minutes accelerates the reaction compared to conventional reflux methods (6 hours).

- The product is isolated by filtration and washing, yielding high purity compounds (90–95% yield).

| Preparation Method | Key Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclocondensation + Nucleophilic Substitution | Substituted aldehydes, tosylhydrazine, 2-chloronicotinonitrile, base | Reflux (~80-110 °C) | Several hours | 70-85 | >95 | Scalable, common industrial approach |

| Boronate Ester Intermediate | 1,3-Dimethyl-4-bromopyrazole, hexyllithium, trimethyl borate, Pd catalyst | -80 °C to RT (lithiation), then RT for coupling | 2.5 h (lithiation), 3-12 h (coupling) | 30-82 | 98 (GC) | Requires low temperature control, sensitive reagents |

| Ultrasonic N-Cyanoacylation | 1-Cyanoacetyl-3,5-dimethylpyrazole, amino aromatics, toluene, ultrasound | 60 °C | 20-30 min (ultrasound) | 90-95 | >95 | Faster, energy-efficient, mild conditions |

- The boronate ester method provides a versatile intermediate for further functionalization, with yields varying based on the substituents and reaction scale. The use of hexyllithium requires careful temperature control to avoid side reactions.

- Ultrasonic-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating, demonstrating the potential for greener and more efficient synthesis routes.

- The cyclocondensation and nucleophilic substitution route remains the most straightforward and widely used method, especially for industrial scale-up, due to its simplicity and robustness.

The preparation of this compound can be achieved through several methods:

- Direct cyclocondensation followed by nucleophilic substitution on nicotinonitrile derivatives.

- Formation of pyrazolyl boronate esters as intermediates for Suzuki coupling.

- Ultrasonically assisted N-cyanoacylation for rapid and efficient synthesis.

Each method offers distinct advantages in terms of yield, purity, reaction time, and scalability. Selection depends on the desired scale, available equipment, and specific derivative targets.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Applications De Recherche Scientifique

2-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in proton transfer processes due to the presence of nitrogen atoms in the pyrazole ring . These interactions can influence the biological activity of the compound, leading to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline

- 2-(3,4-Dimethyl-1H-pyrazol-1-yl)succinic acid

- 3,5-Dimethylpyrazole

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile is unique due to its combination of a pyrazole ring and a nicotinonitrile moiety This structural feature allows it to exhibit distinct chemical and biological properties compared to other similar compounds

Activité Biologique

2-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables that illustrate its efficacy against various biological targets.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrazole ring and a nitrile group attached to a nicotinic framework. This unique structure is hypothesized to contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds containing pyrazole moieties can exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives. For instance, a study reported that derivatives similar to this compound displayed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong |

| Escherichia coli | 0.025 | Strong |

| Bacillus subtilis | 0.0046 | Moderate |

| Pseudomonas aeruginosa | 0.011 | Moderate |

Antifungal Activity

In addition to antibacterial effects, pyrazole derivatives have shown promising antifungal activity. For example, compounds similar to this compound were tested against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to strong antifungal efficacy .

| Fungal Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Candida albicans | 16.69 | Moderate |

| Fusarium oxysporum | 56.74 | Moderate |

Study on Anticancer Activity

A significant case study involved the evaluation of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The study demonstrated that certain pyrazoles exhibited cytotoxic effects when used alone or in combination with doxorubicin, suggesting potential for developing new anticancer therapies . The results indicated a synergistic effect when combined with conventional chemotherapy agents.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways in pathogens or cancer cells. Molecular docking studies have suggested favorable interactions with target proteins such as penicillin-binding proteins and sterol 14-alpha demethylase, which are critical for bacterial cell wall synthesis and fungal sterol biosynthesis respectively .

Molecular Docking Results

The binding affinities for selected compounds were calculated using molecular docking simulations:

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Compound A | Penicillin-binding protein 3 | -4.315 |

| Compound B | Sterol 14-alpha demethylase | -5.966 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromomethyl nicotinonitrile derivatives (e.g., 6-(bromomethyl)nicotinonitrile) can react with 3,5-dimethylpyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor progress via TLC or HPLC. Optimize yields by adjusting stoichiometry (1:1.2 molar ratio of pyrazole to bromomethyl derivative) and reaction time (12–24 hours) .

- Data Example : Similar syntheses report yields of 50–70% under reflux conditions in aprotic solvents like 1,4-dioxane with catalytic piperidine .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- ¹H/¹³C-NMR : Identify pyrazole ring protons (δ 2.1–2.5 ppm for methyl groups; δ 6.2–7.3 ppm for aromatic protons). The nitrile group (CN) appears as a singlet near δ 116–118 ppm in ¹³C-NMR .

- IR Spectroscopy : Look for υ(CN) ~2223 cm⁻¹ and υ(C=N) ~1655 cm⁻¹. Confirm absence of impurities by checking for OH/NH stretches (3300–3500 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀N₄).

Q. How can researchers ensure purity during crystallization, and what solvents are optimal?

- Methodology : Recrystallize from ethanol or ethanol/water mixtures (80:20 v/v) to remove unreacted starting materials. Monitor purity via melting point analysis (expected range: 180–190°C, depending on substituents). For polar byproducts, use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the bioactivity of this compound derivatives?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or receptors) using PyMOL for visualization. Validate predictions with MD simulations (GROMACS) to assess binding stability. Reference pyrazole-based anticancer agents (e.g., N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl) aniline derivatives) for scaffold comparison .

Q. How does the steric and electronic environment of the pyrazole ring influence reactivity in cross-coupling reactions?

- Methodology : Compare substituent effects via Hammett plots or DFT calculations (Gaussian 09). For example, electron-donating methyl groups at pyrazole C-3/C-5 positions increase electron density, potentially enhancing nucleophilic substitution rates. Contrast with nitro-substituted analogs (e.g., 4-nitro derivatives) to assess electronic modulation .

Q. How should researchers address contradictions in spectral data across different studies?

- Methodology : Cross-validate using multiple techniques (e.g., X-ray crystallography for unambiguous structure confirmation). For NMR discrepancies, check solvent effects (DMSO vs. CDCl₃) and calibrate referencing. Compare experimental data with PubChem/NIST entries (e.g., InChIKey: CLZUXXXEUZOPGQ-UHFFFAOYSA-N for related analogs) .

Q. What stability studies are recommended for this compound under physiological or catalytic conditions?

- Methodology : Conduct accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor via HPLC.

- Thermal Stability : Heat to 100°C in DMSO or aqueous solution; assess decomposition by LC-MS.

- Light Sensitivity : Expose to UV (254 nm) and track photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.